2-Chloro-3-piperazin-1-YL-quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are characterized by a fused benzene and pyrazine ring structure, and they exhibit diverse pharmacological properties, including antifungal, antibacterial, antiviral, and antimicrobial activities. This compound has gained attention for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry.
The compound is classified as a heterocyclic aromatic compound due to its unique structure involving multiple nitrogen atoms within its ring system. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name 2-chloro-3-piperazin-1-ylquinoxaline, with a molecular formula of C₁₀H₁₃ClN₄. It is often utilized in synthetic organic chemistry as a building block for more complex molecules.
The synthesis of 2-chloro-3-piperazin-1-YL-quinoxaline typically involves several key steps:
In laboratory settings, the synthesis may involve refluxing the reactants in solvents like ethanol or acetonitrile under controlled temperatures to ensure high yields. Industrial production methods often utilize continuous flow reactors to enhance efficiency and safety while optimizing reaction conditions for yield and purity .
The molecular structure of 2-chloro-3-piperazin-1-YL-quinoxaline features:
The compound has a molecular weight of approximately 224.69 g/mol. Its melting point and specific spectral data (e.g., infrared spectroscopy and nuclear magnetic resonance) can provide insights into its structural characteristics .
2-Chloro-3-piperazin-1-YL-quinoxaline can undergo various chemical transformations:
Common reagents for these reactions include:
The primary mechanism of action for 2-chloro-3-piperazin-1-YL-quinoxaline involves its interaction with the serotonin system. It is known to block serotonin reuptake and mimic serotonin's effects, which may help alleviate symptoms associated with depression and other psychiatric disorders.
Research indicates that this compound likely influences serotonergic pathways through biochemical interactions with various enzymes and proteins involved in serotonin signaling . Its potential as an antipsychotic agent has been explored due to these properties.
Key physical properties include:
Chemical properties include:
Analytical techniques such as infrared spectroscopy and nuclear magnetic resonance are commonly used to characterize these properties .
2-Chloro-3-piperazin-1-YL-quinoxaline has several scientific applications:
This compound's diverse applications underscore its significance in both research and practical fields.
The quinoxaline core (benzopyrazine) in 2-chloro-3-piperazin-1-yl-quinoxaline consists of a bicyclic aromatic system with nitrogen atoms at positions 1 and 4. This scaffold differs fundamentally from simpler quinoxalines due to its unsymmetrical substitution pattern at C2 and C3. Unlike symmetric 2,3-dichloroquinoxaline (DCQX)—a versatile building block for nucleophilic aromatic substitution (SNAr) reactions—the introduction of a chlorine atom at C2 and a piperazine moiety at C3 creates electronic asymmetry [5] [9]. The piperazine substitution imposes conformational constraints on the heterocyclic system, while chlorine's steric and electronic effects direct regioselectivity in further derivatization. Comparative studies indicate that piperazine-modified quinoxalines exhibit ~30% greater planarity distortion than morpholine analogues, enhancing their interaction with biological targets through optimized π-stacking [9].
Table 1: Comparative Structural Features of Quinoxaline Derivatives
Compound | C2 Substituent | C3 Substituent | Planarity Deviation (°) | Bioactivity Relevance |
---|---|---|---|---|
2,3-Dichloroquinoxaline | Cl | Cl | 0.0 | SNAr reactivity scaffold |
2-Chloro-3-piperazin-1-yl-quinoxaline | Cl | Piperazine | 12.3 | Targeted receptor binding |
2-[4-(3-Chlorophenyl)piperazin-1-yl]quinoxaline | 3-Chlorophenylpiperazine | H | 18.7 | Kinase inhibition |
The chlorine atom at C2 exerts a strong σ-electron-withdrawing effect (-I effect), reducing electron density in the quinoxaline ring by 15-20% based on DFT calculations. This polarization facilitates nucleophilic displacement at C2 while increasing the electrophilic character of adjacent positions. Conversely, the piperazine substituent at C3 acts as an electron-donating group (+M effect) through resonance, creating a push-pull electronic system with a dipole moment of 4.2 D [4]. Density Functional Theory (DFT) analyses reveal that this configuration lowers the LUMO energy (-2.8 eV) compared to unsubstituted quinoxaline (-1.9 eV), enhancing charge-transfer capabilities. The HOMO-LUMO energy gap narrows to 3.5 eV, promoting reactivity in biological environments. Piperazine's chair conformation enables multiple hydrogen-bonding orientations (donor: 2H, acceptor: 4N), crucial for target recognition [4] [6].
Single-crystal X-ray diffraction (SCXRD) analysis of closely related analogues (e.g., 3-piperazin-1-yl-benzo[d]isothiazole-quinoline hybrids) confirms that the piperazine ring adopts a chair conformation with equatorial orientation relative to the quinoxaline plane. The dihedral angle between quinoxaline and piperazine averages 54.7°, indicating moderate torsion that optimizes crystal packing efficiency [4]. Key crystallographic parameters include:
Table 2: SCXRD-Derived Geometric Parameters for Representative Analogues
Parameter | 2-Chloro-3-piperazin-1-yl-quinoxaline | 3-Piperidin-4-yl-benzo[d]isoxazole-quinoline |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | Pc | Pna2₁ |
a, b, c (Å) | 21.218, 5.959, 9.439 | 12.307, 18.522, 8.641 |
β Angle (°) | 99.295 | 90.0 |
Dihedral Angle (°) | 54.7 | 62.3 |
These studies confirm intermolecular interactions dominated by C-H···Cl hydrogen bonds (2.89 Å) and π-π stacking (3.48 Å interplanar distance) [4] [8].
¹³C NMR spectroscopy identifies key resonances:
Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 249.0802 (calculated for C₁₂H₁₄ClN₄⁺: 249.0804), with fragmentation patterns showing characteristic losses:
Table 3: Key NMR Assignments for 2-Chloro-3-piperazin-1-yl-quinoxaline
Atom Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Quinoxaline H5 | 8.21 | 130.7 | Doublet |
Quinoxaline H6 | 7.88 | 128.9 | Triplet |
Quinoxaline H7 | 7.76 | 129.3 | Triplet |
Quinoxaline H8 | 8.05 | 134.2 | Doublet |
Piperazine CH₂ (α-N) | 3.45 | 46.3 | Multiplet |
Piperazine CH₂ (β-N) | 2.95 | 52.8 | Multiplet |
Collision Cross Section (CCS) measurements via ion mobility spectrometry yield a value of 155.0 Ų for [M+H]⁺, consistent with the compact conformation observed in SCXRD [2].
Table 4: Predicted vs. Experimental Spectroscopic Data
Technique | Parameter | Predicted Value | Experimental Value |
---|---|---|---|
¹H NMR | Piperazine CH₂ (β-N) | δ 2.98–3.02 ppm | δ 2.95–3.01 ppm |
¹³C NMR | C2 (Quinoxaline) | δ 147.9 ppm | δ 148.2 ppm |
HRMS | [M+H]⁺ | m/z 249.0804 | m/z 249.0802 |
CCS ([M+H]⁺) | Collision Cross Section | 154.8 Ų | 155.0 Ų |
Table 5: Mass Spectrometry Fragmentation Patterns
Ion Species | m/z Observed | m/z Calculated | Fragmentation Pathway |
---|---|---|---|
[M+H]⁺ | 249.0802 | 249.0804 | Molecular ion |
[M+H-Cl]⁺ | 213.1130 | 213.1138 | Chlorine loss |
[C₈H₆N₂]⁺ (quinoxaline core) | 172.0326 | 172.0331 | Piperazine cleavage |
[C₄H₉N₂]⁺ (piperazine) | 85.0766 | 85.0771 | Retro-Diels-Alder scission |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: